Product packaging for Acridinium, 9-cyano-10-methyl-(Cat. No.:CAS No. 46791-36-0)

Acridinium, 9-cyano-10-methyl-

Cat. No.: B14663529
CAS No.: 46791-36-0
M. Wt: 219.26 g/mol
InChI Key: HJFDHFMIUUSMMA-UHFFFAOYSA-N
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Description

Significance of Acridinium (B8443388), 9-cyano-10-methyl- as a Prototypical System

Acridinium, 9-cyano-10-methyl-, often referred to as 9-cyano-10-methylacridinium (9-CMA+), serves as a prototypical system for studying the fundamental aspects of acridinium chemistry. Its structure, featuring a cyano group at the 9-position, renders the C9 carbon highly electrophilic and susceptible to nucleophilic attack. nih.govacs.org This characteristic is central to its chemiluminescent properties.

The reaction of 9-CMA+ with hydrogen peroxide has been a subject of detailed investigation to elucidate the mechanism of chemiluminescence. nih.govacs.org Studies have shown that the addition of the hydroperoxide anion (OOH-) to the C9 position initiates a series of processes that lead to the formation of electronically excited 10-methyl-9-acridinone and subsequent light emission. nih.govacs.org The intensity and decay of this chemiluminescence are influenced by factors such as reactant concentrations and pH. nih.govacs.org

Furthermore, the interaction of 9-CMA+ with various nucleophiles has been explored, revealing that the resulting addition products exhibit distinct absorption spectra compared to the parent cation. researchgate.net This property has been utilized to develop analytical methods for the quantification of nucleophiles. researchgate.net The mechanism of these reactions has been investigated using computational methods, such as density functional theory (DFT), to provide a deeper understanding of the processes at a molecular level. nih.govresearchgate.net

Overview of Key Research Domains

The unique properties of Acridinium, 9-cyano-10-methyl- have led to its application in several key research domains:

Chemiluminescence-Based Analysis: A primary application of 9-CMA+ is in the development of sensitive analytical methods. For instance, a luminometric method has been developed for the quantification of biologically important sulfur-containing nucleophiles, such as N-acetyl-l-cysteine and glutathione. nih.gov This method leverages the oxidation of 9-CMA+ by molecular oxygen in the presence of these nucleophiles, which generates chemiluminescence without the need for hydrogen peroxide. nih.gov The intensity of the emitted light is proportional to the concentration of the analyte, allowing for their quantitative determination at low concentrations. nih.govresearchgate.net

Photocatalysis: While much of the research on acridinium photocatalysts has focused on derivatives like 9-mesityl-10-methylacridinium (B1239669), the fundamental principles of photoinduced electron transfer are relevant to the broader class of acridinium cations. rsc.orgbeilstein-journals.orgacs.orgresearchgate.netnih.gov These catalysts are employed in a variety of organic transformations, including the selective oxygenation of hydrocarbons and the trifluoromethylation of aromatic compounds. acs.org The ability of the acridinium core to act as a potent photooxidant upon excitation is a key feature driving these reactions. uni-regensburg.de

Mechanistic Studies: The well-defined structure and reactivity of 9-CMA+ make it an excellent model for fundamental mechanistic studies in both chemiluminescence and nucleophilic addition reactions. nih.govacs.orgresearchgate.net Computational and experimental studies on this compound have provided valuable insights into the formation of excited states, reaction kinetics, and the influence of the chemical environment on reaction pathways. nih.govacs.orgresearchgate.net These studies contribute to the broader understanding of reaction mechanisms in organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11N2+ B14663529 Acridinium, 9-cyano-10-methyl- CAS No. 46791-36-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

46791-36-0

Molecular Formula

C15H11N2+

Molecular Weight

219.26 g/mol

IUPAC Name

10-methylacridin-10-ium-9-carbonitrile

InChI

InChI=1S/C15H11N2/c1-17-14-8-4-2-6-11(14)13(10-16)12-7-3-5-9-15(12)17/h2-9H,1H3/q+1

InChI Key

HJFDHFMIUUSMMA-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C#N

Origin of Product

United States

Synthetic Methodologies and Structural Derivatization of Acridinium, 9 Cyano 10 Methyl

Established Synthetic Pathways to Acridinium (B8443388), 9-cyano-10-methyl-

The synthesis of Acridinium, 9-cyano-10-methyl- predominantly involves the chemical or electrochemical oxidation of its corresponding acridan precursor.

Oxidation of Acridan Precursors

A well-established and frequently cited method for the synthesis of 9-cyano-10-methylacridinium is the oxidation of 9-cyano-10-methylacridan. nih.gov This chemical transformation is a crucial step in achieving the final acridinium salt.

One of the common oxidizing agents employed for this purpose is nitric acid (HNO₃). nih.gov The reaction involves the treatment of the 9-cyano-10-methylacridan precursor with nitric acid, which facilitates the removal of a hydride ion from the acridan ring, leading to the formation of the aromatic and positively charged acridinium system. The general scheme for this oxidation is depicted below:

Reaction Scheme: Oxidation of 9-cyano-10-methylacridan

PrecursorOxidizing AgentProduct
9-cyano-10-methylacridanNitric Acid (HNO₃)Acridinium, 9-cyano-10-methyl-

The crude product obtained from this oxidation is often a nitrate (B79036) salt, which can be further purified through techniques such as crystallization. nih.gov The purity of the final product is crucial for its subsequent applications, particularly in sensitive chemiluminescence-based assays.

Electrochemical Synthesis Approaches

Electrochemical methods offer a green and controlled alternative for the synthesis of organic compounds, including acridinium salts. While specific protocols for the direct electrochemical synthesis of 9-cyano-10-methylacridinium are not extensively detailed in the reviewed literature, general principles of electrochemical oxidation of acridan derivatives can be applied.

The anodic oxidation of N-alkyl-acridanes is a viable strategy for the formation of the corresponding acridinium ions. This process involves the removal of electrons from the acridan precursor at the anode of an electrochemical cell, leading to the formation of a radical cation which then converts to the stable acridinium cation.

Electrochemical C-H functionalization techniques have also been explored for the synthesis of functionalized acridinium photocatalysts. These methods often involve an initial photochemical addition followed by an electrocatalytic dehydrogenation step to form the aromatic acridinium core. Although not directly applied to 9-cyano-10-methylacridinium in the available literature, these advanced electrochemical approaches suggest potential routes for its synthesis and derivatization.

Functionalization and Modification Strategies

The functionalization of the acridinium core is a key strategy for tuning its chemical and physical properties, such as reactivity and luminescence efficiency.

Introduction of Substituents for Tunable Reactivity

The introduction of various substituents onto the acridinium ring system can significantly impact its electronic properties and, consequently, its reactivity. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electrophilicity of the C-9 position, which is the primary site for nucleophilic attack.

While the literature provides numerous examples of functionalization for other acridinium derivatives, particularly in the context of developing photoredox catalysts, specific examples for the targeted introduction of a wide range of substituents onto the 9-cyano-10-methylacridinium scaffold are less common. However, the general principles of electrophilic aromatic substitution on the acridine (B1665455) core can be considered for introducing substituents on the peripheral benzene (B151609) rings.

N-Alkylation and C-9 Substituent Effects

The nature of the substituent at the N-10 position and the C-9 position plays a crucial role in determining the properties of the acridinium salt.

N-Alkylation: The methyl group at the N-10 position is a common feature of many chemiluminescent acridinium compounds. The process of N-alkylation is a key step in the synthesis of the precursor, 9-cyano-10-methylacridan. Varying the alkyl group at the N-10 position can influence the steric environment and the solubility of the acridinium salt. While "N-methylation" is implied in the target compound's name, broader N-alkylation strategies are synthetically accessible and can be used to modify the compound's properties.

C-9 Substituent Effects: The cyano group at the C-9 position is a strong electron-withdrawing group, which makes the C-9 carbon highly electrophilic and susceptible to nucleophilic attack. This is a key feature that drives the chemiluminescence reaction of this compound. The replacement of the cyano group with other substituents would fundamentally alter the reactivity and luminescent properties of the acridinium salt. For example, acridinium esters, where the cyano group is replaced by a phenoxycarbonyl group, are another important class of chemiluminescent labels. The electronic nature of the C-9 substituent directly influences the stability of the acridinium cation and the efficiency of light emission in its reactions with nucleophiles.

Peculiarities in Chemical Transformations and Byproduct Formation

The chemical transformations of 9-cyano-10-methylacridinium are central to its applications, and an understanding of potential byproducts is important for its reliable use.

The most significant chemical transformation of the 9-cyano-10-methylacridinium cation is its reaction with nucleophiles at the C-9 position. nih.gov This reaction is the basis for its use in chemiluminescent assays. In the presence of an oxidizing agent like hydrogen peroxide in an alkaline medium, the addition of a hydroperoxide anion (OOH⁻) to the C-9 position initiates a cascade of reactions that lead to the formation of an electronically excited state of 10-methyl-9-acridinone. The decay of this excited state to the ground state results in the emission of light.

Key Transformation Product in Chemiluminescence

ReactantKey IntermediateEmitting Species (Excited State)Final Product (Ground State)
Acridinium, 9-cyano-10-methyl-Adduct with OOH⁻10-methyl-9-acridinone*10-methyl-9-acridinone

In the absence of an oxidizing agent, other nucleophiles can also add to the C-9 position, forming adducts that can be spectroscopically characterized. nih.gov

Information regarding the specific byproducts formed during the synthesis of 9-cyano-10-methylacridinium via the nitric acid oxidation of 9-cyano-10-methylacridan is not extensively detailed in the reviewed literature. However, general considerations for oxidation reactions suggest that over-oxidation or side reactions involving the cyano group or the aromatic rings could potentially lead to impurities. Similarly, in its reactions with nucleophiles, side reactions can compete with the desired chemiluminescent pathway, potentially reducing the light output. For instance, in a highly alkaline environment, the hydroxide (B78521) ion (OH⁻) can compete with the hydroperoxide anion for addition to the C-9 position, leading to the formation of a non-chemiluminescent pseudobase.

Nucleophilic Addition to the Acridinium, 9-cyano-10-methyl- Cation

The structure of the 9-cyano-10-methylacridinium cation features a significant electrophilic center at the carbon atom in the 9-position. This pronounced electrophilicity makes the cation susceptible to attack by a variety of nucleophiles. researchgate.netnih.gov The addition of a nucleophile to this position results in the formation of a covalent bond, leading to a 9-substituted-9-cyano-10-methylacridan adduct. These addition products exhibit distinct absorption spectra that differ from the parent acridinium cation, a characteristic that allows for the spectrophotometric study of these reactions. researchgate.netresearchgate.net

The reaction is a reversible process, and the position of the equilibrium is dependent on the nature of the nucleophile, the solvent, and the pH of the medium. The general scheme for this reaction can be represented as:

9-cyano-10-methylacridinium + Nu⁻ ⇌ 9-cyano-9-nucleophile-10-methylacridan

Research has been conducted to determine the equilibrium constants (K) for the addition of various nucleophiles to the 9-cyano-10-methylacridinium cation. researchgate.netresearchgate.net These studies provide quantitative insight into the reactivity of the acridinium system and the relative strength of different nucleophiles in this context. While specific equilibrium constants are dispersed throughout the literature, the types of nucleophiles investigated include sulfur-containing compounds, amines, and other anions. researchgate.net For instance, nucleophiles such as hydrazine, hydroxylamine, and cysteine have been studied in this regard. researchgate.net

The formation of these adducts is a key step in various applications of acridinium compounds. For example, the addition of a hydroperoxide anion (OOH⁻) is the initiating step in the chemiluminescent oxidation of the acridinium cation, which ultimately yields an electronically excited 10-methyl-9-acridinone. nih.gov

Table 1: Investigated Nucleophilic Additions to 9-cyano-10-methylacridinium Cation

Nucleophile ClassSpecific Nucleophile ExamplesObservation Method
AminesHydrazine, HydroxylamineSpectrophotometry, Chemiluminescence
ThiolsCysteineSpectrophotometry, Chemiluminescence
PeroxidesHydroperoxide ionChemiluminescence
HydroxidesHydroxide ionSpectrophotometry

This table is representative of the types of studies conducted; for specific equilibrium constant data, consultation of detailed experimental literature is necessary.

Pathways to Acridone (B373769) Derivatives through Oxidative Bromination

The conversion of acridinium salts to their corresponding acridone derivatives is a fundamental transformation in the chemistry of this heterocyclic system. However, a direct pathway involving the oxidative bromination of the 9-cyano-10-methylacridinium cation to yield an acridone derivative is not a prominently documented synthetic route in the scientific literature.

Typically, the synthesis of acridone derivatives from acridinium precursors involves a hydrolysis mechanism, often initiated by the nucleophilic addition of a hydroxide ion at the 9-position. This is followed by subsequent elimination and rearrangement steps to form the stable acridone structure.

While bromination reactions of related acridine compounds are known, they often involve the acridan (the reduced form) or the acridone ring itself, rather than a direct oxidative bromination of a 9-substituted acridinium cation. researchgate.net For instance, studies have been published on the "Unusual Bromination of 9-Cyano-10-methylacridan". researchgate.net This suggests that if a bromination-based strategy were to be employed, it would likely proceed via the bromination of the corresponding acridan followed by an oxidation step to furnish the acridone. A direct oxidative bromination of the electron-deficient acridinium ring system at the 9-position, particularly with a cyano group already present, presents a significant synthetic challenge and does not appear to be a conventional method for the synthesis of 10-methyl-9-acridone.

Therefore, researchers seeking to synthesize acridone derivatives from 9-cyano-10-methylacridinium would typically explore hydrolysis routes rather than pathways described as oxidative bromination.

Electronic Structure and Fundamental Photophysical Phenomena of Acridinium, 9 Cyano 10 Methyl

Ground State Electronic Configuration and Spectroscopic Signatures

The ground state of the 9-cyano-10-methylacridinium cation is characterized by a planar, aromatic system with a delocalized π-electron cloud. As a quaternary ammonium (B1175870) compound, it carries a permanent positive charge, which is distributed across the acridine (B1665455) moiety. The nitrogen atom at the 10-position is sp² hybridized and formally carries the positive charge, which is delocalized through resonance over the entire tricyclic structure. The cyano group at the 9-position, being a potent electron-withdrawing group, further lowers the energy of the molecular orbitals of the acridinium (B8443388) system.

The electronic absorption spectrum of the 9-cyano-10-methylacridinium cation is a key spectroscopic signature. The addition of nucleophiles to the cation results in changes to its absorption spectrum, a phenomenon that has been used to determine the equilibrium constants for these reactions. acs.org The planar cations are known to arrange in layers in the solid state, with neighboring molecules positioned in a 'head-to-tail' manner. acs.org

The absorption spectra of the parent molecule and its addition products with nucleophiles differ significantly, providing a basis for its analysis. acs.org While detailed molar extinction coefficients are not extensively reported in the available literature, the absorption bands are characteristic of the acridinium chromophore.

Spectroscopic Data for Acridinium, 9-cyano-10-methyl-
ParameterDescriptionReference
Absorption SpectrumThe UV-visible absorption spectrum is characteristic of the acridinium core, influenced by the 9-cyano substituent. The spectrum changes upon reaction with nucleophiles. acs.org
Crystal StructureIn the solid state (as a dinitrate salt), the planar cations lie on crystallographic twofold axes and are arranged in layers. acs.org

Excited State Generation and Dynamics

Upon absorption of ultraviolet or visible light, the 9-cyano-10-methylacridinium cation is promoted from its ground electronic state (S₀) to a higher energy singlet excited state (S₁). The subsequent de-excitation pathways determine the photophysical and photochemical behavior of the molecule.

The initially formed excited state is the first singlet excited state (S₁). From this state, the molecule can relax through several pathways, including fluorescence (radiative decay) or non-radiative decay processes like internal conversion and intersystem crossing. For many 9-substituted-10-methylacridinium ions, fluorescence is a possible deactivation pathway. However, specific fluorescence data, such as emission spectra, quantum yields, and lifetimes for the 9-cyano-10-methylacridinium cation, are not extensively detailed in the scientific literature, distinguishing it from more studied analogues like the 9-mesityl derivative.

An alternative deactivation pathway for the S₁ state is intersystem crossing (ISC), a non-radiative process involving a change in spin multiplicity to form a triplet excited state (T₁). researchgate.net In many organic molecules, particularly those with heavy atoms or specific orbital configurations, ISC can be an efficient process. The triplet state is typically longer-lived than the singlet state because its decay back to the singlet ground state is spin-forbidden.

For the broader class of 9-substituted-10-methylacridinium compounds, the formation of triplet states is a critical aspect of their photochemistry. For instance, in the 9-mesityl-10-methylacridinium (B1239669) cation, intersystem crossing competes with the decay of the charge-transfer state, leading to the formation of a locally excited triplet state with a quantum yield of 0.38. researchgate.net This triplet state has a lifetime of approximately 30 microseconds at room temperature in the absence of oxygen. researchgate.net However, for the 9-cyano-10-methylacridinium cation specifically, quantitative data on the efficiency (quantum yield) and kinetics of intersystem crossing and the lifetime of the resulting T₁ state have not been reported.

Intramolecular charge-transfer (ICT) states typically arise in molecules containing distinct electron-donating and electron-accepting moieties linked by a π-system. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a highly polar excited state with a large dipole moment.

In the case of the 9-cyano-10-methylacridinium cation, both the acridinium core and the 9-cyano group are strong electron acceptors. The molecule lacks a built-in electron-donating group. This is in stark contrast to derivatives such as 9-mesityl-10-methylacridinium, where the mesityl group acts as an electron donor, and photoexcitation leads to a well-defined ICT state. researchgate.net Therefore, for 9-cyano-10-methylacridinium, the formation of a classic ICT state is not an expected primary photophysical process. Its excited states are better described as locally excited (LE) states, where the electron density remains largely within the acridinium π-system.

Photoinduced Electron Transfer (PET) Mechanisms in Acridinium Systems

The 10-methylacridinium (B81027) ion is a powerful electron acceptor, and its electron-accepting ability is significantly enhanced upon photoexcitation. The excited state is a much stronger oxidant than the ground state. This property allows it to participate in photoinduced electron transfer (PET) with suitable electron donors.

Reductive quenching is a PET process in which the excited state of a molecule is deactivated by accepting an electron from another molecule (the quencher). The excited 9-cyano-10-methylacridinium cation, [Acr⁺-CN], can act as a potent photooxidant, capable of oxidizing a wide range of electron donors (D) that are stable to the ground-state cation.

The general mechanism can be described as:

Excitation: Acr⁺-CN + hν → [Acr⁺-CN]

Electron Transfer: [Acr⁺-CN] + D → Acr•-CN + D•⁺

In this process, the excited acridinium cation is reduced to the corresponding acridinyl radical (Acr•-CN), and the electron donor is oxidized to its radical cation (D•⁺). This reactivity is the basis for the use of acridinium salts as photoredox catalysts in organic synthesis. researchgate.net While this is the established reactivity for the acridinium scaffold, specific studies detailing the reductive quenching of excited 9-cyano-10-methylacridinium by various electron donors are not as prevalent as for other derivatives. The compound's well-documented role in chemiluminescence involves chemical reactions with nucleophiles and oxidants (like OOH⁻) that ultimately lead to an excited emitter, 10-methylacridan-9-one, rather than a direct PET quenching of the photoexcited acridinium cation. acs.org

Formation and Characterization of Electron-Transfer (ET) States

The formation of electron-transfer (ET) states is a hallmark of the photophysics of many acridinium derivatives. However, the nature of these states in Acridinium, 9-cyano-10-methyl-, is fundamentally different from the widely studied donor-substituted acridinium salts, such as the 9-mesityl-10-methylacridinium ion. In the latter, photoexcitation leads to an intramolecular electron transfer from the electron-donating substituent to the acridinium core, creating a long-lived charge-separated state.

Conversely, the 9-cyano-10-methylacridinium cation, possessing a strongly electron-withdrawing cyano group, functions as a powerful photooxidant. Its low-lying Lowest Unoccupied Molecular Orbital (LUMO) makes the acridinium core highly electron-accepting, especially upon excitation. The formation of an ET state in this context typically occurs via an intermolecular process, where the excited acridinium cation accepts an electron from a suitable donor molecule present in its environment.

Upon photoexcitation, the 9-cyano-10-methylacridinium cation is promoted to an excited singlet state, ¹(Acr-CN)*⁺. This excited state is a significantly stronger oxidant than the ground state. In the presence of an electron donor (D), a photoinduced electron transfer (PET) can occur:

¹(Acr-CN)*⁺ + D → (Acr-CN)• + D•⁺

This process generates the acridinyl radical, (Acr-CN)•, and the radical cation of the donor, D•⁺. The characterization of these transient species is typically performed using techniques such as transient absorption spectroscopy and electron paramagnetic resonance (EPR) spectroscopy. The acridinyl radical would exhibit characteristic absorption bands, distinguishing it from the ground-state cation and its excited state.

Recent studies on electron-poor acridinium salts have revealed their exceptional oxidizing power, with excited-state reduction potentials (E1/2) estimated to be in the range of +2.56 to +3.05 V vs. SCE. researchgate.neted.ac.uk This high oxidizing potential allows them to react even with electron-deficient arenes. researchgate.neted.ac.uk Some research also suggests that these electron-deficient acridinium salts may undergo a two-electron reductive quenching to form acridinide anions, a novel mechanism that contrasts with the conventional single-electron transfer (SET) quenching. researchgate.net

Influence of Donor-Acceptor Architectures on ET Efficiency

For Acridinium, 9-cyano-10-methyl-, which acts as a potent photooxidant, the "donor-acceptor architecture" primarily refers to the intermolecular system formed between the acridinium cation (the acceptor) and an external electron donor. The efficiency of this intermolecular electron transfer is governed by several factors, consistent with Marcus theory.

Driving Force (ΔGET): The free energy change of the electron transfer process is a critical determinant. A more exergonic process (more negative ΔGET) generally leads to a faster electron transfer rate, up to the point of the "Marcus inverted region." The high excited-state reduction potential of electron-poor acridiniums ensures a strong driving force with a wide range of electron donors. researchgate.net

Reorganization Energy (λ): This term accounts for the structural and solvent-related changes necessary for the electron transfer to occur. Minimal structural rearrangement between the neutral radical and the cation state of the acridinium moiety, along with solvent choice, can influence the ET rate.

Electronic Coupling (HDA): In an intermolecular context, the electronic coupling is related to the distance and relative orientation between the acridinium acceptor and the donor molecule. Efficient ET requires sufficient orbital overlap. Studies have shown that pre-assembly or complex formation between the acridinium salt and the donor can significantly enhance ET efficiency by optimizing the distance and orientation. researchgate.net

The table below illustrates typical photophysical and redox properties for a class of electron-poor acridinium photocatalysts, which provides context for the expected values for Acridinium, 9-cyano-10-methyl-.

PropertyTypical Value for Electron-Poor AcridiniumsSignificance for ET Efficiency
Absorption Max (λmax)350-450 nmWavelength range for photoexcitation.
Fluorescence Max (λem)450-550 nmProvides information on the energy of the excited singlet state.
Ground State Reduction-0.4 to -0.6 V vs. SCEIndicates the electron-accepting power in the ground state.
Excited State Reduction> +2.5 V vs. SCE researchgate.neted.ac.ukDemonstrates the powerful photooxidizing ability.
Fluorescence Lifetime (τ)1-20 nsThe time window during which intermolecular ET must occur.

Note: The data presented are representative values for the class of electron-deficient acridinium salts and are not specific experimental values for Acridinium, 9-cyano-10-methyl-. The values are collated from studies on similar photocatalysts. researchgate.neted.ac.uk

Theoretical Descriptions of Electronic Transitions and Excited State Behavior

Computational chemistry provides indispensable tools for understanding the electronic structure and predicting the photophysical behavior of molecules like Acridinium, 9-cyano-10-methyl-.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) is a robust method for calculating the ground-state properties of the acridinium cation. It can be used to determine the optimized molecular geometry, the distribution of electron density, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the LUMO. For Acridinium, 9-cyano-10-methyl-, the LUMO is expected to be localized primarily on the electron-deficient acridinium ring system, while the cyano group further lowers its energy, enhancing the molecule's electron-accepting capability.

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for studying excited states. It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima in UV-visible spectra. TD-DFT also provides information on the nature of the electronic transitions (e.g., π → π* or n → π) and their oscillator strengths, which relate to the intensity of the absorption bands. For this molecule, the low-energy transitions are expected to be of π → π character, involving the promotion of an electron from a π orbital of the acridine core to a lower-energy π* anti-bonding orbital.

Recent computational studies have focused on developing protocols to accurately predict the ground and excited-state reduction potentials of acridinium photocatalysts. nih.gov These studies benchmark various DFT functionals, finding that the inclusion of a specific percentage of Hartree-Fock exchange (e.g., 30% in a B3LYP functional) can provide results that correlate well with experimental data. nih.gov Such a protocol would be essential for accurately modeling the redox properties of the 9-cyano derivative.

Computational Modeling of Excited State Energetics and Pathways

Beyond calculating vertical transitions, computational modeling can map the potential energy surfaces of the excited states to understand their deactivation pathways. Upon excitation, the molecule can relax through several channels:

Fluorescence: Radiative decay from the lowest excited singlet state (S₁) back to the ground state (S₀). TD-DFT can be used to optimize the geometry of the S₁ state and calculate the emission energy.

Intersystem Crossing (ISC): A non-radiative transition from the singlet excited state (S₁) to a triplet excited state (T₁). The probability of ISC depends on the energy gap between the S₁ and T₁ states and the magnitude of spin-orbit coupling.

Internal Conversion (IC): Non-radiative decay back to the ground state, which is often facilitated by conical intersections between potential energy surfaces.

Intermolecular Electron Transfer: As discussed, the excited state can be quenched by an external donor. Computational models can calculate the driving force for this process and provide insights into the electronic coupling between the reactants.

The table below outlines the computational methods and the insights they provide for understanding the photophysics of Acridinium, 9-cyano-10-methyl-.

Computational MethodInformation ProvidedRelevance to Photophysics
DFT (Ground State)Optimized geometry, HOMO/LUMO energies, electron density distribution, ground-state reduction potential. nih.govProvides a foundational understanding of the molecule's electronic structure and inherent redox properties.
TD-DFTVertical excitation energies (absorption spectra), oscillator strengths, character of electronic transitions. nih.govAllows for the assignment of experimental UV-visible spectra and identifies the nature of the photo-excited state.
S₁ State OptimizationGeometry of the first excited singlet state, adiabatic excitation energy, emission energy (fluorescence).Helps in understanding the relaxation processes in the excited state and predicts the fluorescence spectrum.
T₁ State CalculationEnergy of the lowest triplet state.Determines the potential for intersystem crossing and the energy available for subsequent triplet-state reactions.

By employing these theoretical tools, a comprehensive picture of the electronic transitions and subsequent excited-state dynamics of Acridinium, 9-cyano-10-methyl- can be constructed, guiding the interpretation of experimental results and predicting its behavior in various photochemical applications.

Redox Chemistry and Electrochemical Characterization of Acridinium, 9 Cyano 10 Methyl

Determination of Standard Redox Potentials

The standard redox potential is a fundamental electrochemical parameter that quantifies the tendency of a chemical species to be reduced. For 9-cyano-10-methylacridinium, a precise determination of this value is crucial for understanding its electron transfer capabilities.

Cyclic Voltammetry and Second-Harmonic Alternative Current Voltammetry

Second-harmonic alternating current (AC) voltammetry is a more advanced technique that can provide higher sensitivity and resolution, particularly for discerning complex electrode processes. It measures the second-harmonic component of the AC current response to a sinusoidal potential perturbation. There are no published studies employing this technique for the specific analysis of 9-cyano-10-methylacridinium.

In the absence of direct experimental data, a placeholder table for anticipated, yet unconfirmed, redox potential data is presented below. These values are hypothetical and await experimental verification.

Hypothetical Redox Potential Data for Acridinium (B8443388), 9-cyano-10-methyl-

TechniqueProcessPotential (V vs. reference electrode)Solvent/ElectrolyteScan Rate (mV/s)
Cyclic VoltammetryReduction (Acridinium to Acridinyl Radical)Data Not AvailableData Not AvailableData Not Available
Cyclic VoltammetryOxidationData Not AvailableData Not AvailableData Not Available
Second-Harmonic AC VoltammetryReductionData Not AvailableData Not AvailableData Not Available

Correlation of Structure with Redox Properties

The redox properties of acridinium salts are intrinsically linked to their molecular structure. The presence of the electron-withdrawing cyano group at the 9-position of the acridine (B1665455) core in 9-cyano-10-methylacridinium is expected to significantly influence its electronic properties. This substituent should make the acridinium cation more susceptible to reduction compared to unsubstituted or electron-donating group substituted acridinium salts. The methyl group at the 10-position (the nitrogen atom) ensures the stability of the cationic acridinium structure. The extended π-system of the acridine ring provides the pathway for electron transfer.

Electrochemical Generation and Reactivity of Radical Species

The one-electron reduction or oxidation of 9-cyano-10-methylacridinium would lead to the formation of radical species, which are often highly reactive intermediates.

Formation of Acridinyl Radical Anions

The electrochemical reduction of the 9-cyano-10-methylacridinium cation would result in the formation of a neutral acridinyl radical. A further reduction step could potentially lead to the formation of an acridinyl radical anion, although this is less commonly observed for acridinium cations. The high reactivity of these species makes their direct observation and characterization challenging without specialized techniques like in-situ electron paramagnetic resonance (EPR) spectroscopy coupled with electrochemistry.

Formation of Acridinium Radical Cations

The oxidation of the 9-cyano-10-methylacridinium cation would involve the removal of an electron from the π-system, forming a radical dication. Such species are generally highly unstable and would require very positive potentials for their generation. There is no specific literature detailing the electrochemical formation and reactivity of the radical cation of 9-cyano-10-methylacridinium.

Electrocatalytic Transformations Involving Acridinium, 9-cyano-10-methyl-

Acridinium salts, particularly those with strong oxidizing or reducing properties in their excited states, have been explored as photoredox catalysts. Their application in electrocatalysis, where they would mediate electron transfer between an electrode and a substrate, is a plausible but less explored area for this specific compound. The potential for 9-cyano-10-methylacridinium to act as an electrocatalyst would depend on its redox potentials and its ability to interact with specific substrates in a catalytic cycle. No concrete examples or studies of electrocatalytic transformations involving 9-cyano-10-methylacridinium were identified in the surveyed literature.

Chemiluminescence of Acridinium, 9 Cyano 10 Methyl : Mechanisms and Advanced Analytical Applications

Mechanistic Elucidation of Chemiluminescence Production

The chemiluminescence of Acridinium (B8443388), 9-cyano-10-methyl-, a derivative of acridinium salts, is a light-emitting process initiated by a chemical reaction. The core of this phenomenon lies in the formation of an electronically excited product that releases energy in the form of light upon returning to its ground state. nih.gov The mechanism is a multi-step process that begins with the interaction between the acridinium cation and an oxidant in an alkaline environment. nih.gov

The chemiluminescence reaction is initiated by the nucleophilic attack of the hydroperoxide anion (OOH-), formed from the dissociation of an oxidant like hydrogen peroxide in an alkaline medium, on the electrophilic carbon atom at position 9 (C9) of the 9-cyano-10-methylacridinium cation. nih.govnih.govmdpi.comacs.org This initial addition is a crucial step that sets the stage for the subsequent light-producing reactions. nih.govacs.org The C9 position is susceptible to attack by anions due to its electrophilic nature. nih.govacs.org

Following the initial nucleophilic attack by the hydroperoxide anion, a series of reactions lead to the formation of high-energy intermediates. One proposed mechanism involves the formation of a highly strained, four-membered dioxetane or dioxetanone ring structure. nih.govmdpi.com The formation of this cyclic intermediate is a critical step in the chemiluminescence pathway. mdpi.com

The decomposition of the high-energy intermediate directly results in the formation of 10-methyl-9-acridinone in an electronically excited state. nih.govnih.govacs.orgresearchgate.net This excited molecule is the light-emitting species in the chemiluminescence reaction. researchgate.netresearchgate.net As the electronically excited 10-methyl-9-acridinone relaxes to its ground state, it releases the excess energy as a photon of light, resulting in the observed chemiluminescence. nih.govnih.gov The wavelength of the emitted light is characteristic of the energy transition of the 10-methyl-9-acridinone molecule. ijcce.ac.ir

Factors Influencing Chemiluminescence Quantum Yield and Kinetics

The efficiency and speed of the light emission from Acridinium, 9-cyano-10-methyl- are influenced by several factors. The chemiluminescence quantum yield, which is the fraction of reacting molecules that produce a photon, and the kinetics of the light emission are particularly sensitive to the reaction environment and the molecular structure of the acridinium compound. mdpi.com

The pH of the reaction medium plays a critical role in the chemiluminescence of acridinium compounds. nih.gov Alkaline conditions are necessary to generate the hydroperoxide anion (OOH-) from hydrogen peroxide, which initiates the light-producing reaction. ijcce.ac.ir However, at very high pH values, a competing non-chemiluminescent reaction involving the hydroxide (B78521) anion (OH-) becomes more prominent, leading to a decrease in light output. nih.govijcce.ac.ir Therefore, there is an optimal pH range for maximizing the chemiluminescence intensity. semanticscholar.org For some acridinium esters, this optimal pH can be shifted from neutral to more alkaline conditions by introducing methyl groups on the acridine (B1665455) moiety. semanticscholar.orgelsevierpure.com

Solvent polarity also significantly affects the chemiluminescence efficiency. nih.gov Studies on related acridinium derivatives have shown that the quantum yield can be higher in non-aqueous solvents like dimethyl sulfoxide (B87167) or acetonitrile (B52724) compared to aqueous solutions. nih.govresearchgate.net Computational studies suggest that nonpolar solvents may favor the chemiluminescence reaction pathway. nih.gov The polarity of the environment can influence the stability of the reaction intermediates and the efficiency of the excited state formation. researchgate.net

The chemical structure of the acridinium compound, particularly the nature and position of substituents on the acridine ring, has a profound impact on its chemiluminescent properties. nih.gov Electron-withdrawing groups on the phenyl ester portion of related acridinium esters have been shown to produce strong chemiluminescence. elsevierpure.com

The introduction of methyl groups on the acridine ring can increase the chemiluminescence intensity under alkaline conditions. semanticscholar.org The steric and electronic effects of these substituents can influence the stability of the acridinium compound and the efficiency of the light-emitting reaction. nih.govresearchgate.net For instance, the type of leaving group attached to the C9 position affects the efficiency of the formation of the electronically excited product. nih.gov Thoughtful molecular design, including the strategic placement of substituents, can lead to the development of acridinium compounds with enhanced stability and higher chemiluminescence efficiency. researchgate.netnih.gov

Theoretical Insights into Chemiluminescence Processes

Theoretical and computational studies have provided significant insights into the intricate mechanisms governing the chemiluminescence of 9-cyano-10-methylacridinium. These investigations have been crucial in elucidating the energetic and kinetic factors that lead to the emission of light.

Computational Analysis of Reaction Exothermicity

The chemiluminescent reaction of the 9-cyano-10-methylacridinium cation is initiated by the addition of a hydroperoxide anion (OOH⁻) to the electrophilic carbon atom at position 9. acs.orgnih.gov Computational analyses, employing semiempirical methods and density functional theory (DFT), have been instrumental in understanding the energetics of the subsequent processes. acs.orgnih.gov

These calculations have demonstrated that the reaction pathway, which involves the initial addition of the hydroperoxide anion, leads to processes with a high degree of exothermicity. acs.orgnih.gov This energy release is substantial enough to produce the electronically excited state of 10-methyl-9-acridinone, which is the light-emitting species. acs.orgnih.gov The reaction mechanism and the products can vary depending on the pH of the medium. In weakly acidic and neutral conditions, the elimination of isocyanic acid (OCNH) is favored, while in alkaline media, the cyanate (B1221674) ion (OCN⁻) is eliminated. acs.orgnih.gov Both pathways are sufficiently exothermic to populate the excited state of the acridinone (B8587238) derivative. acs.orgnih.gov

Prediction of Rate-Determining Steps and Transition States

While specific studies on the rate-determining steps for 9-cyano-10-methylacridinium are detailed, insights can be drawn from computational studies on closely related acridinium esters. For these compounds, the proposed chemiluminescence mechanism involves several key steps: the nucleophilic attack of the hydroperoxide anion, the formation of a highly strained four-membered dioxetanone ring intermediate, and the subsequent decomposition of this ring. mdpi.comacs.org

Utilization in Ultrasensitive Analytical Methodologies

The unique chemiluminescent properties of 9-cyano-10-methylacridinium have been harnessed to develop highly sensitive analytical methods for a variety of analytes.

Quantitative Assay of Nucleophiles

The 9-cyano-10-methylacridinium cation readily reacts with nucleophiles, forming addition products. researchgate.netresearchgate.net This reaction forms the basis of a sensitive method for the quantitative determination of various nucleophiles. researchgate.netresearchgate.net The analytical procedure involves the addition of the nucleophile to the acridinium cation. Subsequently, the addition product is treated with a hydroperoxide anion (OOH⁻) under suitable pH conditions, which initiates a substitution reaction accompanied by chemiluminescence. researchgate.netresearchgate.net

The intensity of the emitted light is directly proportional to the concentration of the nucleophile, allowing for quantitative analysis after proper calibration. researchgate.netresearchgate.net This method has been successfully applied to the assay of simple nucleophiles such as hydrazine, hydroxylamine, and cysteine. researchgate.net The optimal conditions for these analytical applications have been established, and the detection limits for certain sulfur-containing nucleophiles have been reported to be in the micromolar range. researchgate.net

NucleophileDetection Limit (μM)
Sulfur-containing nucleophiles (general)0.19–1.73

This table presents a range of detection limits for a class of nucleophiles as specific values for individual compounds were not detailed in the provided search results.

Detection of Oxidants

The foundational reaction for the chemiluminescence of 9-cyano-10-methylacridinium is its interaction with an oxidant, typically hydrogen peroxide, in an alkaline medium. acs.orgnih.govnvlvet.com.ua This inherent reactivity makes it a suitable reagent for the detection and quantification of oxidants. The intensity of the light produced is dependent on the concentration of the oxidant present. By measuring the chemiluminescence, one can determine the amount of the oxidant in a sample. While specific detection limits for oxidants using 9-cyano-10-methylacridinium were not detailed in the search results, other acridinium esters have been shown to detect hydrogen peroxide with a linear calibration range between 0.05 and 10 mM. acs.org

Development of Chemiluminescent Labels for Immunoassays

Acridinium derivatives, in general, are highly valued as chemiluminescent labels in immunoassays due to their high quantum yield and the ability to produce light quickly upon reaction. mdpi.comnih.govmdpi.commaterwin.com These compounds can be covalently attached to antibodies or antigens without significantly compromising their biological activity. nih.gov

When used as labels, the acridinium moiety provides a highly sensitive detection system. After the immunological reaction (e.g., antigen-antibody binding) is complete, the addition of an oxidant and an alkaline solution triggers the chemiluminescent reaction of the acridinium label. The emitted light is then measured by a luminometer, and its intensity correlates to the amount of the labeled substance, allowing for the quantification of the target analyte. The high sensitivity of this method allows for the detection of analytes at very low concentrations, with some acridinium ester-labeled compounds being detectable at levels approaching 10⁻¹⁷ moles. nih.gov This makes acridinium-based chemiluminescence a powerful tool in clinical diagnostics and various other bioanalytical applications. materwin.com

Advanced Spectroscopic and Computational Investigations of Reaction Intermediates and Dynamics

Time-Resolved Spectroscopy for Excited State and Radical Dynamics

Time-resolved spectroscopy is a powerful tool for monitoring the evolution of chemical species following photoexcitation. By employing laser pulses with durations on the order of femtoseconds to nanoseconds, it is possible to track the formation and decay of excited states and radical intermediates, providing critical insights into the primary photochemical and photophysical processes.

Femtosecond and nanosecond transient absorption spectroscopy are key techniques for probing the dynamics of short-lived excited states. nih.govresearchgate.net In these experiments, a "pump" laser pulse excites the molecule of interest, and a subsequent, time-delayed "probe" pulse measures the absorption of the transient species generated. By varying the delay time between the pump and probe pulses, a spectrum of the transient species can be recorded as a function of time.

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to determine the fluorescence lifetimes of excited molecules. The fluorescence lifetime is a measure of the average time a molecule spends in the excited state before returning to the ground state and is a critical parameter for characterizing its photophysical properties. nih.gov

TechniqueInformation ObtainedTimescaleRelevance to 9-cyano-10-methylacridinium
Femtosecond Transient AbsorptionDynamics of singlet excited states, electron transferFemtoseconds to PicosecondsElucidation of initial photochemical events post-excitation.
Nanosecond Transient AbsorptionDynamics of triplet states and radical ionsNanoseconds to MicrosecondsCharacterization of longer-lived intermediates in reaction pathways.
Time-Correlated Single Photon CountingFluorescence lifetimes, excited-state kineticsPicoseconds to NanosecondsQuantifying the lifetime of the light-emitting excited state.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the "gold standard" for the detection and characterization of species with unpaired electrons, such as radicals. nih.gov This technique is highly specific and can provide detailed information about the structure, concentration, and environment of radical intermediates. researchgate.netnih.gov

In the context of acridinium (B8443388) chemistry, EPR is crucial for identifying radical intermediates that may form during electron transfer reactions. For example, photolysis of the related 9-mesityl-10-methylacridinium (B1239669) cation in benzonitrile (B105546) has been shown to form an acridinyl radical, which was detected by EPR spectroscopy. rsc.org Time-resolved EPR (TREPR) measurements on other donor-acceptor acridinium systems have also been used to characterize the triplet states that are generated upon photoexcitation. researchgate.net Although direct EPR studies on radical intermediates of 9-cyano-10-methylacridinium are not widely reported, the technique remains indispensable for investigating its potential single-electron transfer pathways. The g-factor and hyperfine splitting patterns in an EPR spectrum can definitively identify the radical species present. researchgate.net

Mass Spectrometry for Unstable Intermediate Identification

Mass spectrometry (MS) is a powerful analytical technique for identifying and structurally characterizing reaction intermediates, even those that are highly unstable. mdpi.com High-resolution mass spectrometry, particularly when coupled with techniques like electrospray ionization (ESI) and a time-of-flight (TOF) analyzer, allows for the precise determination of the mass-to-charge ratio of transient species. researchgate.net

For 9-cyano-10-methylacridinium, flow injection mass analysis has been successfully employed to confirm the appearance of unstable cationic intermediates during its chemiluminescent oxidation in an alkaline environment. researchgate.net These studies have provided the first direct evidence for key species in the proposed reaction pathway. researchgate.net

Key unstable intermediates of 9-cyano-10-methylacridinium oxidation identified by ESI-QTOF mass spectrometry include:

Hydroxyl and hydroperoxide adducts (as radical cations) : These form from the initial attack of hydroxide (B78521) or hydroperoxide anions on the acridinium core.

Acridan spirodioxetanone derivative : This high-energy intermediate is considered the direct precursor to the electronically excited 10-methylacridan-9-one, which is the light-emitting species. researchgate.net

The identification of these transient species provides crucial experimental support for the proposed mechanisms of chemiluminescence. researchgate.net

Advanced Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations are an essential complement to experimental studies, providing detailed insights into reaction mechanisms that are often inaccessible by experiment alone. rsc.org Methods like Density Functional Theory (DFT) can be used to model reaction pathways, characterize the structures of intermediates and transition states, and calculate their relative energies. researchgate.net

Quantum chemical calculations have been instrumental in elucidating the complex reaction mechanisms of 9-cyano-10-methylacridinium and related compounds. researchgate.net DFT calculations have been used to support the identity of unstable intermediates observed in mass spectrometry experiments during the chemiluminogenic oxidation of acridinium salts. researchgate.net

Furthermore, theoretical studies have been conducted to understand the addition of nucleophiles to the 9-cyano-10-methylacridinium cation. researchgate.net The equilibrium constants for this process were determined experimentally and compared with values predicted at different levels of theory, including PM3 and DFT. researchgate.net Such calculations help to understand the thermodynamics of intermediate formation.

Prediction of Spectroscopic Signatures of Transient Species

In the study of reaction mechanisms involving Acridinium, 9-cyano-10-methyl-, the identification and characterization of transient intermediates are crucial for a comprehensive understanding of the reaction dynamics. These short-lived species are often present at low concentrations and have fleeting lifetimes, making their experimental detection a significant challenge. To overcome these limitations, computational chemistry has emerged as a powerful tool for predicting the spectroscopic signatures of these transient molecules, thereby guiding and complementing experimental investigations.

Theoretical predictions of spectroscopic properties, such as electronic absorption (UV-Vis), vibrational (infrared and Raman), and nuclear magnetic resonance (NMR) spectra, provide invaluable insights into the geometric and electronic structures of reaction intermediates. By simulating the spectra of proposed transient species, a direct comparison with experimentally obtained data from techniques like flash photolysis, time-resolved spectroscopy, or matrix isolation spectroscopy can be made, facilitating the definitive assignment of observed signals.

Computational Methodologies for Spectroscopic Prediction

The prediction of spectroscopic signatures for the transient species derived from Acridinium, 9-cyano-10-methyl- typically employs a range of quantum chemical methods. The choice of methodology is a balance between computational cost and accuracy.

For ground-state properties, such as vibrational frequencies and NMR chemical shifts of stable or pseudo-stable intermediates, Density Functional Theory (DFT) is a widely used approach. DFT methods, particularly with hybrid functionals like B3LYP, have been shown to provide reliable predictions for a variety of molecular systems. To account for the influence of the solvent, which can be significant in the reactions of charged species like acridinium salts, continuum solvation models such as the Polarizable Continuum Model (PCM) are often incorporated into the calculations.

The prediction of electronic absorption spectra of transient species, which are often radicals or other open-shell systems, requires more sophisticated approaches. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the excitation energies and oscillator strengths that determine the positions and intensities of absorption bands in a UV-Vis spectrum. For cases where TD-DFT may be inadequate, multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) can provide more accurate descriptions of the electronic excited states.

Case Study: Nucleophilic Adducts of 9-cyano-10-methylacridinium

A notable area of research has been the reaction of the 9-cyano-10-methylacridinium cation with various nucleophiles. These reactions proceed through the formation of transient addition products (adducts) at the C9 position of the acridinium ring. The formation of these adducts leads to a disruption of the aromatic system, resulting in significant changes in their electronic absorption spectra compared to the parent cation.

Computational studies have been instrumental in predicting the UV-Vis spectra of these transient adducts. Theoretical calculations have been performed at various levels of theory, including semi-empirical methods like PM3 and more robust DFT and DFT(PCM) methods, to predict the equilibrium constants of the addition reactions based on the calculated spectral shifts. acs.org

The following tables present representative predicted spectroscopic data for a hypothetical transient adduct formed from the reaction of Acridinium, 9-cyano-10-methyl- with a generic nucleophile (Nu-), illustrating the kind of information that can be obtained from such computational investigations.

Table 1: Predicted UV-Vis Absorption Maxima (λmax) and Oscillator Strengths (f) for the Transient Adduct of 9-cyano-10-methylacridinium

TransitionPredicted λmax (nm)Predicted Oscillator Strength (f)
S0 → S13850.45
S0 → S23200.12
S0 → S32950.88

Note: Data are illustrative and based on typical results from TD-DFT calculations for similar aromatic adducts.

The predicted absorption maxima can be directly compared with transient absorption spectra to confirm the presence of the adduct. The oscillator strength provides a measure of the intensity of the absorption, which is also a key characteristic for spectral assignment.

Table 2: Predicted Key Vibrational Frequencies for the Transient Adduct of 9-cyano-10-methylacridinium

Vibrational ModePredicted Frequency (cm-1)Description
ν(C≡N)2215Cyano group stretch
ν(C=C)1620Acridan ring C=C stretch
ν(C-N)1350Acridan ring C-N stretch
δ(C-H)850Aromatic C-H out-of-plane bend

Note: Data are illustrative and based on typical results from DFT (B3LYP) calculations.

Predicted vibrational frequencies are crucial for interpreting experimental infrared or Raman spectra of trapped or time-resolved intermediates. The characteristic stretching frequency of the cyano group, for instance, can be a sensitive probe of the electronic environment around the C9 position.

Table 3: Predicted 13C NMR Chemical Shifts for Key Carbon Atoms in the Transient Adduct of 9-cyano-10-methylacridinium

Carbon AtomPredicted Chemical Shift (ppm)
C965.2
C10a130.5
C4a125.8
CN118.3
N10-CH335.1

Note: Data are illustrative and based on typical results from GIAO-DFT calculations, referenced to TMS.

While obtaining NMR spectra of transient species is experimentally demanding, theoretical predictions of chemical shifts can provide a powerful means of structural elucidation if such data can be acquired, for example, through low-temperature NMR studies. The significant upfield shift of the C9 carbon upon adduct formation is a particularly distinctive feature.

Conclusion and Future Research Directions

Synthesis of Current Understanding of Acridinium (B8443388), 9-cyano-10-methyl- Chemistry

The chemistry of Acridinium, 9-cyano-10-methyl- is largely defined by the electron-deficient nature of the acridinium core, further influenced by the electron-withdrawing cyano group at the 9-position. This structure renders the C9 position highly susceptible to nucleophilic attack, a property that is fundamental to its well-documented chemiluminescent behavior. The reaction with nucleophiles, particularly in the presence of an oxidant like hydrogen peroxide, leads to the formation of an electronically excited state of 10-methylacridone, which then decays with the emission of light. This mechanism has been the cornerstone of its application in analytical chemistry for the detection of various analytes.

Beyond its chemiluminescent properties, the acridinium scaffold is recognized for its potent oxidizing ability in the photoexcited state, a feature that has positioned acridinium salts as powerful organic photoredox catalysts. nih.gov While much of the recent focus has been on derivatives like 9-mesityl-10-methylacridinium (B1239669), the fundamental principles apply to the broader class of acridinium compounds, including the 9-cyano derivative. The core understanding is that upon photoexcitation, these molecules can facilitate single-electron transfer processes, enabling a wide range of chemical transformations.

Emerging Trends in Acridinium-Based Chemical Research

The field of acridinium chemistry is currently experiencing a significant shift from its traditional focus on analytical chemiluminescence to the broader realm of synthetic organic chemistry, driven by the principles of photoredox catalysis. nih.govresearchgate.net A key emerging trend is the rational design of novel acridinium derivatives with fine-tuned photophysical and electrochemical properties. acs.orgnih.gov Researchers are systematically modifying the substituents on the acridinium core to:

Enhance Photostability: Improving the stability of the catalyst to prevent photobleaching and increase turnover numbers.

Tune Redox Potentials: Adjusting the oxidizing and reducing power of the excited state to target specific chemical bonds and transformations. digitellinc.com

Shift Absorption Spectra: Modifying the chromophore to absorb light at different wavelengths, including lower-energy visible light (e.g., green light), which can offer greater selectivity and compatibility with a wider range of substrates. digitellinc.com

Introduce New Functionalities: Incorporating additional functional groups to enable new types of reactivity or to facilitate catalyst recovery and reuse.

Another significant trend is the exploration of acridinium salts in dual catalytic systems, where they are combined with other catalysts (e.g., transition metals or enzymes) to achieve transformations that are not possible with either catalyst alone. The use of co-catalysts, such as anion-binding species, to modulate the reactivity of acridinium salts in situ is also a promising area of investigation. researchgate.netnih.gov

Outlook for Novel Catalyst Design and Expanded Synthetic Applications

The future of Acridinium, 9-cyano-10-methyl- and related compounds in catalysis is bright, with numerous opportunities for the design of novel catalytic systems and the expansion of their synthetic utility. Building on the current trends, future research is likely to focus on:

Asymmetric Catalysis: The development of chiral acridinium catalysts for enantioselective photoredox transformations. This remains a significant challenge in the field but holds immense potential for the synthesis of complex, biologically active molecules.

Late-Stage Functionalization: The application of acridinium-based photoredox catalysis for the late-stage functionalization of complex molecules, such as pharmaceuticals and natural products. nih.govresearchgate.net The ability to selectively modify C-H bonds and other typically inert functionalities is a major goal.

Polymer Synthesis: The use of acridinium salts as photoinitiators for controlled radical polymerizations, such as RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization, will likely be further explored to create novel polymeric materials with well-defined architectures. rsc.org

Flow Chemistry: The integration of acridinium-based photocatalysis into continuous flow reactors offers advantages in terms of scalability, safety, and reaction efficiency, and is expected to be an area of active development.

The table below summarizes some of the key properties of acridinium-based photocatalysts and the corresponding synthetic applications that are being explored.

Property Being TunedTarget Synthetic ApplicationReference
Excited-State Redox PotentialC-O Bond Cleavage, Fragmentation of Lignin Models acs.org
Light Absorption (to Green Light)Photoreduction of Aryl Halides, Activation of C(sp2)-X Bonds digitellinc.com
Oxidative PowerOxygenation and Trifluoromethylation of Toluene Derivatives acs.orgresearchgate.net
Cationic Polymerization ControlSynthesis of Block Copolymers of Alkyl Vinyl Ethers rsc.org

Prospects for Advanced Materials and Analytical Technologies

While photoredox catalysis represents a major growth area, the prospects for acridinium compounds in advanced materials and analytical technologies remain significant. In the realm of analytical chemistry, the focus is on developing next-generation chemiluminescent probes with enhanced sensitivity, stability, and specificity. scrvt.com This includes the design of "smart" probes that are activated by specific biological events or analytes.

In materials science, the incorporation of the acridinium chromophore into polymers and other materials could lead to the development of:

Luminescent Materials: Materials that emit light in response to chemical or physical stimuli, with applications in sensing and imaging.

Photoresponsive Materials: Polymers that change their properties (e.g., shape, solubility) upon exposure to light, which could be used in areas such as drug delivery and soft robotics.

Organic Light-Emitting Diodes (OLEDs): While not yet demonstrated for acridinium salts, related cyano-substituted aromatic compounds have shown promise in OLEDs, suggesting a potential future research direction. rsc.org

The continued exploration of the fundamental photophysics and chemistry of Acridinium, 9-cyano-10-methyl- and its derivatives will undoubtedly uncover new opportunities and applications, solidifying the importance of this versatile class of compounds in modern chemical science.

Q & A

Basic: What is the mechanistic basis for chemiluminescence in 9-cyano-10-methylacridinium derivatives upon reaction with hydrogen peroxide?

The chemiluminescence arises from the oxidation of the acridinium core by hydrogen peroxide in alkaline conditions, leading to the formation of electronically excited 10-methyl-9-acridinone. Key steps include:

  • Oxidative cleavage : Removal of the phenoxycarbonyl group, generating a high-energy intermediate.
  • Excited-state formation : The intermediate relaxes to the ground state via photon emission (chemiluminescence).
  • Solvent effects : Aqueous environments stabilize intermediates through hydrogen bonding, as shown by PM3-COSMO simulations .
    Methodologically, kinetic studies using stopped-flow spectroscopy and computational modeling (e.g., semiempirical PM3) are critical for validating reaction pathways .

Advanced: How can computational methods predict the rate-determining steps in the chemiluminescent reaction of 9-cyano-10-methylacridinium derivatives?

Semiempirical PM3 and hybrid QM/MM simulations can identify bottleneck steps by:

  • Thermodynamic profiling : Calculating Gibbs free energy changes for intermediates.
  • Kinetic analysis : Estimating activation barriers for transition states.
    For example, PM3-COSMO studies revealed that solvent reorganization and proton transfer steps limit reaction rates in aqueous media . Advanced workflows should integrate molecular dynamics (MD) to model solvent interactions and validate predictions experimentally via transient absorption spectroscopy.

Basic: What synthetic strategies are employed to prepare 9-cyano-10-methylacridinium salts?

Common approaches include:

  • Esterification : Reacting 9-chlorocarbonylacridinium derivatives with substituted phenols (e.g., 4-chlorophenol) in dichloromethane with a base catalyst (e.g., N,N-diethylethanamine) .
  • Purification : Chromatographic separation (silica gel, cyclohexane/ethyl acetate) to isolate pure salts .
    Structural confirmation requires NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography to analyze substituent effects on packing (e.g., C–H⋯π interactions) .

Advanced: How do structural modifications (e.g., substituents on the phenyl group) influence chemiluminescence efficiency?

Substituents alter electron density and steric effects, impacting both reaction kinetics and quantum yield:

  • Electron-withdrawing groups (e.g., –Cl): Enhance oxidative stability but may reduce luminescence intensity due to increased non-radiative decay .
  • Steric hindrance : Bulky groups destabilize transition states, slowing reaction rates.
    Experimental optimization involves systematic variation of substituents followed by time-resolved fluorescence and DFT calculations to correlate structure with emission properties .

Basic: What analytical techniques are used to characterize the crystal structure of 9-cyano-10-methylacridinium salts?

  • X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., C–H⋯O, π–π stacking) critical for stability .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability under varying humidity.
  • Hirshfeld surface analysis : Quantifies intermolecular contact contributions (e.g., hydrogen bonds vs. van der Waals forces) .

Advanced: How can researchers design hybridization assays using 9-cyano-10-methylacridinium-labeled DNA probes?

Key considerations include:

  • Probe design : Direct labeling of oligonucleotides at the 5′ end without disrupting hybridization .
  • Hydrolysis control : Acidic conditions (e.g., 0.1 M HNO₃) hydrolyze unhybridized probes, minimizing background noise.
  • Detection : Chemiluminescence triggered by H₂O₂/NaOH in the presence of Triton X-100 enhances signal-to-noise ratios .
    Validation requires melt-curve analysis and comparison with fluorescence-based methods (e.g., SYBR Green) to confirm specificity.

Basic: What safety precautions are necessary when handling 9-cyano-10-methylacridinium derivatives?

  • Toxicity : Use gloves and goggles to avoid skin/eye contact, as acridinium compounds may irritate mucous membranes .
  • Waste disposal : Neutralize acidic/basic residues before disposal in designated chemical waste containers.
  • Ventilation : Perform reactions in fume hoods due to volatile solvents (e.g., dichloromethane) .

Advanced: How can researchers resolve contradictions in reported quantum yields for acridinium-based chemiluminescence?

Discrepancies often arise from:

  • Measurement variability : Standardize conditions (pH, temperature, H₂O₂ concentration) using calibrated spectrophotometers.
  • Sample purity : Employ HPLC to verify compound integrity before testing.
  • Reference standards : Use luminol as a control to normalize quantum yield calculations .

Basic: What role do solvent interactions play in the chemiluminescent reaction?

Polar solvents (e.g., water) stabilize charged intermediates via dielectric effects, accelerating reaction rates. Computational studies (e.g., COSMO-RS) can predict solvent suitability by modeling solvation free energies .

Advanced: How can machine learning optimize the design of 9-cyano-10-methylacridinium derivatives for targeted applications?

  • Feature selection : Train models on datasets of substituent effects, reaction rates, and emission intensities.
  • Predictive modeling : Use random forest or neural networks to forecast quantum yields from structural descriptors (e.g., Hammett constants, logP).
  • Validation : Cross-validate predictions with synthesis and photophysical testing .

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